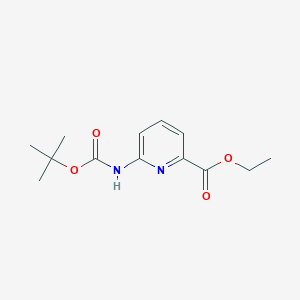

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

This compound exhibits a complex molecular architecture characterized by the presence of multiple functional groups arranged around a central pyridine ring system. The compound possesses the molecular formula C₁₃H₁₈N₂O₄ with a molecular weight of 266.29 grams per mole. The Chemical Abstracts Service registry number for this compound is 203321-86-2, providing a unique identifier for scientific and commercial applications.

The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate. This nomenclature reflects the presence of an ethyl ester group attached to the carboxylic acid functionality at the 2-position of the pyridine ring, while the 6-position bears a tert-butoxycarbonylamino substituent. Alternative accepted names include ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate and 6-tert-butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester.

The molecular structure incorporates several key architectural features that define its chemical behavior and reactivity patterns. The pyridine ring serves as the central scaffold, providing aromatic stability and directing electronic effects throughout the molecule. The ethyl ester functionality at the 2-position introduces hydrolyzable character and potential for further synthetic modifications. The tert-butoxycarbonyl protecting group at the 6-position serves as a temporary masking group for the underlying amino functionality, making this compound particularly valuable in multi-step synthetic sequences.

The simplified molecular-input line-entry system representation of the compound is CCOC(=O)C1=NC(=CC=C1)NC(=O)OC(C)(C)C, which provides a linear notation for computer processing and database storage. This representation clearly shows the connectivity pattern and functional group arrangement within the molecular framework.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound have revealed important structural details regarding its three-dimensional arrangement and conformational preferences. According to PubChem computational chemistry data, the compound exhibits specific conformational characteristics that influence its chemical and biological properties. The molecule demonstrates a calculated exact mass of 266.12665706 daltons, confirming the molecular formula assignment through high-resolution mass spectrometry correlations.

Conformational analysis indicates that the compound possesses six rotatable bonds, providing significant conformational flexibility around the ethyl ester linkage and the tert-butoxycarbonyl substituent. This rotational freedom allows the molecule to adopt multiple energetically favorable conformations in solution and solid-state environments. The calculated logarithm of the partition coefficient (XLogP3-AA) value of 2.3 suggests moderate lipophilicity, indicating balanced hydrophobic and hydrophilic character.

The hydrogen bonding characteristics of the compound reveal one hydrogen bond donor and five hydrogen bond acceptors. The single donor corresponds to the nitrogen-hydrogen bond in the carbamate linkage, while the acceptors include the carbonyl oxygens from both the ester and carbamate functionalities, along with the pyridine nitrogen atom. These hydrogen bonding capabilities significantly influence the compound's intermolecular interactions and crystal packing arrangements.

Computational studies have provided insights into the preferred conformational states of the molecule. The tert-butoxycarbonyl group typically adopts conformations that minimize steric interactions with the pyridine ring system while maintaining favorable orbital overlaps for electronic stabilization. The ethyl ester group shows preference for anti-periplanar arrangements relative to the pyridine nitrogen, reducing unfavorable dipole-dipole interactions.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 266.29 g/mol | PubChem Computational Analysis |

| Exact Mass | 266.12665706 Da | High-Resolution Mass Spectrometry |

| Rotatable Bonds | 6 | Computational Analysis |

| Hydrogen Bond Donors | 1 | Theoretical Calculation |

| Hydrogen Bond Acceptors | 5 | Theoretical Calculation |

| LogP Value | 2.3 | XLogP3-AA Method |

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides definitive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about the molecular framework and substituent arrangements. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals corresponding to the various functional groups present in the molecule.

The ethyl ester functionality produces distinctive multipicity patterns in proton nuclear magnetic resonance spectra, with the ethyl methylene protons appearing as a quartet around 4.3-4.5 parts per million and the methyl protons appearing as a triplet around 1.3-1.4 parts per million. The tert-butyl group of the tert-butoxycarbonyl protecting group generates a characteristic singlet around 1.4-1.5 parts per million, integrating for nine protons. The pyridine ring protons appear in the aromatic region between 7.0-8.5 parts per million, with coupling patterns reflecting the substitution pattern.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with carbonyl carbons from both the ester and carbamate functionalities appearing in the characteristic downfield region around 150-170 parts per million. The pyridine ring carbons exhibit typical aromatic chemical shifts, while the aliphatic carbons from the ethyl and tert-butyl groups appear in their expected upfield regions.

Mass spectrometry analysis confirms the molecular formula and provides fragmentation patterns characteristic of the functional groups present. Electrospray ionization mass spectrometry typically produces molecular ion peaks at mass-to-charge ratio 267 for the protonated molecular ion [M+H]⁺. Characteristic fragment ions include losses corresponding to the tert-butyl group (57 mass units) and ethyl ester functionality (45 mass units), providing diagnostic information for structural confirmation.

Infrared spectroscopy reveals characteristic absorption bands for the various functional groups present in the molecule. The carbonyl stretching frequencies appear around 1700-1750 wavenumbers, with the ester carbonyl typically appearing at higher frequency than the carbamate carbonyl due to different electronic environments. The nitrogen-hydrogen stretching vibration from the carbamate group produces a characteristic absorption around 3300-3400 wavenumbers.

| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Range |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Ethyl ester quartet/triplet | 4.3-4.5 and 1.3-1.4 ppm |

| Proton Nuclear Magnetic Resonance | tert-Butyl singlet | 1.4-1.5 ppm |

| Proton Nuclear Magnetic Resonance | Pyridine aromatic protons | 7.0-8.5 ppm |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbons | 150-170 ppm |

| Mass Spectrometry | Molecular ion [M+H]⁺ | m/z 267 |

| Infrared Spectroscopy | Carbonyl stretching | 1700-1750 cm⁻¹ |

| Infrared Spectroscopy | Nitrogen-hydrogen stretching | 3300-3400 cm⁻¹ |

Properties

IUPAC Name |

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-5-18-11(16)9-7-6-8-10(14-9)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFUIDQWOBQJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598258 | |

| Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203321-86-2 | |

| Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from a pyridine derivative such as 6-aminopicolinic acid or its esters. The key steps involve:

- Protection of the amino group with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps.

- Formation of the ethyl ester of the carboxylic acid group.

This approach ensures selective functionalization and stability of the amino group during synthetic manipulations.

Boc Protection of the Amino Group

The amino group at the 6-position of picolinic acid or its ester is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base catalyst such as 4-dimethylaminopyridine (DMAP) or triethylamine (Et3N).

| Reagent | Equivalents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Di-tert-butyl dicarbonate | 1.1 to 1.5 equiv | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Room temp | Overnight | 47-72% |

- The reaction proceeds smoothly at room temperature.

- DMAP acts as a nucleophilic catalyst to enhance the rate.

- After completion, the product is purified by silica gel chromatography.

Esterification to Form Ethyl Ester

The carboxylic acid group of 6-aminopicolinic acid is esterified to the ethyl ester either before or after Boc protection. Common methods include:

- Fischer esterification with ethanol and acid catalyst (e.g., sulfuric acid or camphorsulfonic acid).

- Use of ethyl chloroformate or ethyl iodide with base for milder conditions.

| Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ethanol + Acid catalyst | Reflux, 24 h | 60-80% | Typical Fischer esterification |

| Ethyl chloroformate + Base | Room temp, 1-2 h | Moderate | Milder, avoids harsh acid |

Alternative Synthetic Routes and Key Intermediates

In advanced synthetic schemes, such as those for total synthesis of complex natural products, this compound can be prepared via multi-step sequences involving:

- Halogenation of methoxypyridine derivatives.

- Formylation via lithiation and DMF quenching.

- Palladium-catalyzed carbonylation to introduce ester groups.

- Boc protection of amino intermediates.

These routes are exemplified in synthetic studies on related pyridine derivatives and amino acid analogs.

Detailed Research Findings and Data

Boc Protection Reaction Data

Esterification Data

Analytical Characterization

The purity and identity of this compound are typically confirmed by:

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic signals for Boc tert-butyl protons (~1.4 ppm), ethyl ester (quartet at ~4.3 ppm and triplet at ~1.3 ppm), and aromatic protons on the pyridine ring.

- ^13C NMR confirms carbonyl carbons and Boc carbons.

-

- Strong absorption bands for ester carbonyl (~1730 cm^-1) and carbamate carbonyl (~1690 cm^-1).

-

- Molecular ion peak at m/z 266.29 consistent with molecular weight.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amino group protection | Boc protection | Di-tert-butyl dicarbonate, DMAP or Et3N, THF or DCM, rt | 47-72 | Room temp, overnight |

| Esterification | Fischer esterification or Pd-catalyzed carbonylation | EtOH + acid, reflux or Pd(OAc)2, CO, EtOH, 50-100°C | 65-80 | Ester formation of carboxylic acid |

| Multi-step synthesis | Halogenation, formylation, carbonylation | Various organometallic reagents, Pd catalysts, lithiation | Variable | Used in complex synthetic routes |

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

Deprotection Reactions: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Deprotection: Strong acids like TFA are commonly used to remove the Boc protecting group.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Deprotection: The removal of the Boc group yields the free amine derivative.

Scientific Research Applications

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of ethyl 6-((tert-butoxycarbonyl)amino)picolinate primarily involves its role as a protecting group for amines. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate can be contextualized by comparing it to analogous derivatives. Below is a detailed analysis supported by synthesis data, applications, and physicochemical properties.

Structural Analogs

Key Observations:

Substituent Effects :

- The 4-chloro derivative (CAS: 1114966-47-0) exhibits enhanced molecular weight (300.74 vs. 266.29) and altered reactivity due to the electron-withdrawing Cl group, making it suitable for cross-coupling reactions in API synthesis .

- Brominated analogs (e.g., Compound 33 and 34) are bulkier (MW > 500 g/mol) and serve specialized roles in luminescent materials or metal chelation, diverging from the parent compound’s pharmaceutical focus .

Brominated analogs (e.g., Compound 33 and 34) are synthesized in moderate yields (50–64%), while hydroxymethyl derivatives (Compound 36) achieve high yields (94%) .

Stability and Storage :

- The 4-chloro derivative requires storage at 2–8°C under dry conditions, suggesting higher sensitivity compared to the parent compound, which is supplied without explicit storage restrictions .

Functional Group Analysis

- Boc Protection: The Boc group in Ethyl 6-((Boc)amino)picolinate ensures amine stability during synthetic steps, contrasting with unprotected analogs like Ethyl 6-aminopicolinate, which are prone to unwanted side reactions .

- Ester Reactivity : The ethyl ester enables hydrolysis to carboxylic acids, a feature shared with analogs like Methyl 2-ethynylcyclopropanecarboxylate (), though the latter’s ethynyl group enables click chemistry applications .

Commercial Availability

- Ethyl 6-((Boc)amino)picolinate remains available from suppliers like LEAP CHEM and Hangzhou Zhongqi Chem , whereas CymitQuimica lists it as discontinued, reflecting market variability .

Biological Activity

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate (CAS No. 203321-86-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in drug synthesis. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O4

- Molecular Weight : 266.297 g/mol

- Structural Features : The compound features a picolinate moiety with a tert-butoxycarbonyl (Boc) protected amine group, which is crucial for controlling reactivity in synthetic pathways.

This compound acts primarily through its interaction with specific enzymes and receptors. The Boc group can be deprotected under physiological conditions, allowing the free amine to engage with biological targets. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Biological Activities

- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibitors, particularly those targeting FK506 binding proteins (FKBPs), which are implicated in psychiatric disorders and neurodegenerative diseases .

- Receptor Ligands : It is also used as a ligand in receptor binding studies, contributing to the understanding of molecular interactions relevant to drug development.

- Therapeutic Potential : Research indicates that derivatives of this compound may have therapeutic applications in treating conditions such as memory impairment, vision disorders, and promoting hair growth .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of this compound on FKBP proteins. The results demonstrated that the compound selectively inhibited FKBP-51 and FKBP-52, suggesting its potential as a therapeutic agent for psychiatric conditions.

Comparative Analysis of Similar Compounds

| Compound Name | Key Features |

|---|---|

| Ethyl 6-aminopicolinate | Lacks Boc protection; simpler structure |

| Di-tert-butyl dicarbonate derivatives | Related in structure but distinct activity profiles |

| Ethyl 6-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)picolinate | Contains piperidine; enhanced pharmacological properties |

This table highlights the unique structural aspects of this compound compared to similar compounds, emphasizing its potential advantages in biological activity.

Synthesis and Applications

This compound is synthesized through multi-step organic reactions involving protecting group strategies to ensure selectivity during subsequent reactions. Its applications extend beyond basic research into medicinal chemistry, where it serves as a precursor for more complex pharmaceuticals targeting neurological pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-((tert-butoxycarbonyl)amino)picolinate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, in , General Procedure 5 involves reacting ethyl 6-((2-oxopropyl)thio)picolinate with hydrazine derivatives in ethanol under reflux, followed by reverse-phase UPLC purification (36% yield). Optimizing stoichiometry (e.g., 1:1 molar ratio of reactants) and solvent choice (e.g., ethanol for solubility) improves yield. Temperature control (e.g., 95°C for phosphorylation reactions, as in ) is critical for regioselectivity.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , ) is essential for confirming the Boc-protected amine and ester groups, as shown in , which details bond angles and chemical shifts. High-Performance Liquid Chromatography (HPLC) with UV detection ( ) ensures purity (>97% by GC). Mass spectrometry (MS) validates molecular weight, particularly for derivatives like those in , where phosphorylation alters the molecular ion profile.

Q. Why is the tert-butoxycarbonyl (Boc) group used in this compound, and how does it influence downstream applications?

- Methodological Answer : The Boc group protects the amine during synthesis to prevent undesired side reactions (e.g., nucleophilic attack on the ester moiety). Its acid-labile nature (removable with trifluoroacetic acid) allows selective deprotection, as demonstrated in for generating amino-functional copolymers. This facilitates post-synthetic modifications, such as conjugation to drug delivery systems.

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and redox conditions?

- Methodological Answer : The Boc group degrades under acidic conditions (pH < 4), as shown in , where Boc cleavage is required for copolymer functionalization. Redox stability can be assessed using cyclic voltammetry or by exposing the compound to glutathione (a common reducing agent in biological systems). For example, ’s phosphorylation product requires inert atmospheres to prevent disulfide bond reduction.

Q. What structure-activity relationships (SAR) have been identified for derivatives of this compound in biological systems?

- Methodological Answer : Modifications at the picolinate ester (e.g., replacing ethoxy with methoxy) or the Boc-protected amine (e.g., introducing thioether linkages, as in ) impact bioactivity. For instance, indole-thioether derivatives in showed enhanced autotaxin inhibition (IC values < 100 nM). Computational docking studies can predict binding affinities to target enzymes like autotaxin.

Q. How can this compound be integrated into responsive drug delivery systems?

- Methodological Answer : The Boc group enables conjugation to pH- or redox-sensitive polymers. In , Boc-protected aminoethyl methacrylate copolymers were used to create nanoparticles that release drugs in acidic tumor microenvironments. This compound’s ester group can also be hydrolyzed enzymatically for controlled release, as demonstrated in esterase-rich environments.

Q. What strategies are effective for derivatizing the picolinate core to enhance solubility or target specificity?

- Methodological Answer : Phosphorylation () or sulfonation at the pyridine ring improves water solubility. Introducing polar substituents (e.g., hydroxyl or carboxyl groups) via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enhances bioavailability. For target specificity, bioconjugation to antibodies or peptides via the deprotected amine (post-Boc removal) can be employed, as seen in antibody-drug conjugate (ADC) synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.